molecular formula C20H28FN3O3 B1164207 ethyl(1-(5-fluoropentyl)-1H-indazole-3-carbonyl)-L-valinate

ethyl(1-(5-fluoropentyl)-1H-indazole-3-carbonyl)-L-valinate

Cat. No. B1164207
M. Wt: 377.5
InChI Key: YWSYUMWEKPNAHT-KRWDZBQOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AB-PINACA is a synthetic cannabinoid identified in illegal herbal products. Variations of AB-PINACA have been synthesized including derivatives that include a fluorine atom added to the terminal carbon of the pentyl group. 5-fluoro AEB is an analog of AB-PINACA characterized by the replacement of the carboxamide with ethyl acetate and the addition of an alkyl-terminal fluorine atom. The physiological and toxicological properties of this compound have not been determined. This product is intended for research and forensic applications.

Scientific Research Applications

Metabolic Profiling and Identification

  • Metabolic Pathways : Studies have demonstrated the predominant metabolic pathway for analogs of the compound , specifically AMB and 5F-AMB, involves ester hydrolysis, followed by oxidation and/or glucuronidation. This research is crucial for understanding the metabolic fate of these compounds in human hepatocytes (Andersson et al., 2016).
  • Enantioseparation : Research into the enantioseparation of synthetic cannabinoids, including 5F-AMB (an analog of the compound ), has been conducted to understand their chiral properties. This study helps in differentiating enantiomers in illicit herbal products (Doi et al., 2016).

Pharmacology and Neurological Impact

  • Receptor Agonist Evaluation : Carboxamide-type synthetic cannabinoids, closely related to the compound , have been evaluated as CB1/CB2 receptor agonists. This research helps to understand the pharmacological properties of these cannabinoids (Doi et al., 2017).
  • Effects on Dopaminergic and Serotonergic Neurons : 5F-ADB, an analog, was found to activate midbrain dopaminergic neurons without affecting serotonergic neurons, providing insights into the compound's neurological impact (Asaoka et al., 2016).

Chemical Synthesis and Characterization

  • Novel Synthesis Methods : Research has been conducted on the efficient synthesis of new 3-heteroaryl-1-functionalized 1H-indazoles, which are structurally related to the compound . This research contributes to the development of novel synthetic methods for indazole derivatives (Fraile et al., 2011).

properties

Molecular Formula

C20H28FN3O3

Molecular Weight

377.5

IUPAC Name

ethyl (2S)-2-[[1-(5-fluoropentyl)indazole-3-carbonyl]amino]-3-methylbutanoate

InChI

InChI=1S/C20H28FN3O3/c1-4-27-20(26)17(14(2)3)22-19(25)18-15-10-6-7-11-16(15)24(23-18)13-9-5-8-12-21/h6-7,10-11,14,17H,4-5,8-9,12-13H2,1-3H3,(H,22,25)/t17-/m0/s1

InChI Key

YWSYUMWEKPNAHT-KRWDZBQOSA-N

SMILES

CCOC(=O)C(C(C)C)NC(=O)C1=NN(C2=CC=CC=C21)CCCCCF

synonyms

​5F-EMB-PINACA

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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